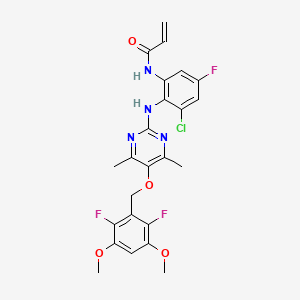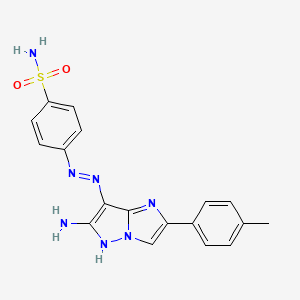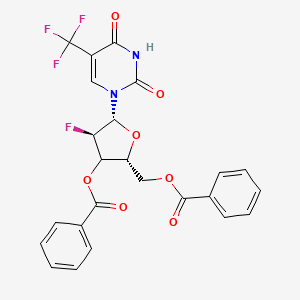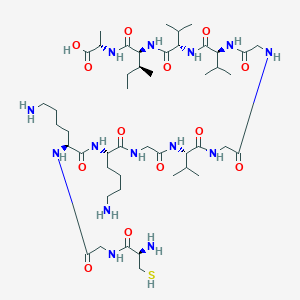
Fgfr4-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fgfr4-IN-9 is a selective inhibitor targeting the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a member of the fibroblast growth factor receptor family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. FGFR4 is particularly significant in the context of cancer research, as its dysregulation is associated with the development and progression of several types of cancer .
Vorbereitungsmethoden
The synthesis of Fgfr4-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
Fgfr4-IN-9 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Fgfr4-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of FGFR4 in various chemical processes and reactions.
Biology: Employed in cellular and molecular biology research to investigate the signaling pathways and cellular processes regulated by FGFR4.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases associated with FGFR4 dysregulation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting FGFR4
Wirkmechanismus
Fgfr4-IN-9 exerts its effects by selectively inhibiting the activity of FGFR4. The compound binds to the ATP-binding site of FGFR4, preventing the receptor from phosphorylating its downstream targets. This inhibition disrupts the signaling pathways regulated by FGFR4, leading to reduced cell proliferation, migration, and survival. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the signal transducer and activator of transcription (STAT) pathway .
Vergleich Mit ähnlichen Verbindungen
Fgfr4-IN-9 is unique among FGFR inhibitors due to its high selectivity for FGFR4 over other fibroblast growth factor receptors. Similar compounds include:
Fgfr4-IN-1: Another selective FGFR4 inhibitor with a different chemical structure.
BLU9931: A potent and selective FGFR4 inhibitor used in cancer research.
H3B-6527: An FGFR4 inhibitor currently under investigation for its therapeutic potential in cancer treatment.
Compared to these compounds, this compound offers distinct advantages in terms of selectivity and potency, making it a valuable tool for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C24H22ClF3N4O4 |
|---|---|
Molekulargewicht |
522.9 g/mol |
IUPAC-Name |
N-[3-chloro-2-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]-4,6-dimethylpyrimidin-2-yl]amino]-5-fluorophenyl]prop-2-enamide |
InChI |
InChI=1S/C24H22ClF3N4O4/c1-6-19(33)31-16-8-13(26)7-15(25)22(16)32-24-29-11(2)23(12(3)30-24)36-10-14-20(27)17(34-4)9-18(35-5)21(14)28/h6-9H,1,10H2,2-5H3,(H,31,33)(H,29,30,32) |
InChI-Schlüssel |
WVBQWKJLAMNYMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)NC2=C(C=C(C=C2Cl)F)NC(=O)C=C)C)OCC3=C(C(=CC(=C3F)OC)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)






![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
![cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)
![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)


